

# discovery and development of CCT251236

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT251236 |           |
| Cat. No.:            | B606551   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of CCT251236

### **Executive Summary**

CCT251236 is a potent, orally bioavailable chemical probe discovered through an unbiased phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2] While initially identified for its ability to suppress the HSF1-mediated stress response, a key pathway supporting malignancy, its mechanism of action was deconvoluted to the high-affinity binding to the molecular target pirin.[1][3][4] CCT251236 demonstrated significant in vitro cellular activity and in vivo efficacy in a human ovarian carcinoma xenograft model.[1] However, its development as a clinical candidate was hampered by suboptimal pharmacokinetic properties, including P-glycoprotein (P-gp) mediated efflux.[5] This led to a successful lead optimization campaign, culminating in the development of the clinical candidate CCT361814 (NXP800), which entered Phase 1 clinical trials in 2022.[5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of CCT251236.

# **Discovery via Phenotypic Screening**

The discovery of **CCT251236** originated from a cell-based, high-throughput phenotypic screen designed to identify inhibitors of HSF1-mediated transcription.[1] HSF1, a ligandless transcription factor, is considered a challenging drug target for direct inhibition, making a phenotypic approach more viable.[1][5] The screen utilized U2OS human osteosarcoma cells and quantified the inhibition of Heat Shock Protein 72 (HSP72) induction following treatment with an HSP90 inhibitor, tanespimycin (17-AAG), which activates the HSF1 pathway.[1][7]



### Foundational & Exploratory

Check Availability & Pricing

From a kinase-focused library of ~35,000 compounds, the bisamide CCT245232 was identified as a potent hit.[1] Subsequent optimization of this initial hit, focusing on improving physicochemical properties while maintaining cellular activity, led to the identification of **CCT251236** (also referred to as bisamide 26 in the primary literature).[1]





Click to download full resolution via product page

Caption: Discovery workflow for CCT251236.



# **Mechanism of Action and Target Identification**

Initial investigations revealed that the parent bisamide compound did not inhibit cyclin-dependent kinases (CDKs), suggesting a novel mechanism of action distinct from other known HSF1 pathway inhibitors.[1] To identify the direct molecular target, a chemical proteomics approach was employed. This strategy, combined with cell-based structure-activity relationship (SAR) studies, successfully identified the nuclear protein pirin as a high-affinity molecular target of **CCT251236**.[1][3] The interaction was subsequently validated and characterized using Surface Plasmon Resonance (SPR) and X-ray crystallography.[1][4] **CCT251236**'s inhibition of the HSF1-mediated stress response is therefore indirect, occurring through its modulation of pirin.





Click to download full resolution via product page

Caption: Proposed mechanism of HSF1 pathway inhibition by CCT251236 via Pirin.

# In Vitro Biological Activity

The biological activity of the initial hit (CCT245232) and the chemical probe (CCT251236) was evaluated in various cell-based assays. The primary assay measured the inhibition of 17-AAG-



induced HSP72 expression. Antiproliferative effects were assessed using a standard cell viability assay.

| Compound  | Cell Line          | Assay            | Parameter        | Value        |
|-----------|--------------------|------------------|------------------|--------------|
| CCT245232 | U2OS               | HSP72 ELISA      | IC <sub>50</sub> | 2.8 nM[1][7] |
| U2OS      | CellTiter Blue     | GI <sub>50</sub> | 18 nM[1]         |              |
| SK-OV-3   | HSP72 ELISA        | IC <sub>50</sub> | 68 nM[1][7]      | _            |
| SK-OV-3   | CellTiter Blue     | GI <sub>50</sub> | 8.4 nM[1][7]     | _            |
| CCT251236 | SK-OV-3            | HSP72 Induction  | IC <sub>50</sub> | <br>19 nM[8] |
| SK-OV-3   | Cell Proliferation | Free GI50        | 1.1 nM[8]        |              |

Table 1: Summary of in vitro activity for CCT245232 and CCT251236.

### **Pharmacokinetics**

The pharmacokinetic (PK) profile of **CCT251236** was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration to assess its potential as an in vivo chemical probe.[1][7] While the compound demonstrated good oral bioavailability, subsequent studies identified it as a substrate for the P-glycoprotein (P-gp) efflux transporter, a liability for clinical development.[1][5]

| Parameter                     | 5 mg/kg IV | 5 mg/kg PO |
|-------------------------------|------------|------------|
| Blood Clearance (mL/min/kg)   | 27         | -          |
| Volume of Distribution (L/kg) | 11         | -          |
| Half-life (t½) (h)            | 5.0        | 5.2        |
| C <sub>max</sub> (nM)         | -          | 180        |
| AUC <sub>0-24</sub> (h·nM)    | 3100       | 2000       |
| Oral Bioavailability (F%)     | -          | 63%        |



Table 2: Mouse blood pharmacokinetic parameters for **CCT251236**. Data adapted from Cheeseman et al., 2016.[1]

## **In Vivo Efficacy**

The therapeutic potential of **CCT251236** was evaluated in a human ovarian carcinoma xenograft model using SK-OV-3 cells implanted in athymic mice.[1] The compound was administered orally once daily.

| Treatment Group                                                | Dose & Schedule  | Study Duration | Result                                  |
|----------------------------------------------------------------|------------------|----------------|-----------------------------------------|
| Vehicle Control                                                | -                | 33 days        | -                                       |
| CCT251236                                                      | 20 mg/kg, PO, QD | 33 days        | 70% Tumor Growth Inhibition (TGI)[1][8] |
| 64% reduction in<br>mean final tumor<br>weight (p=0.015)[1][8] |                  |                |                                         |

Table 3: In vivo efficacy of **CCT251236** in the SK-OV-3 xenograft model.

# **Lead Optimization and Progression**

Although **CCT251236** was a potent and efficacious chemical probe, its high P-gp efflux presented a challenge for clinical translation.[5] This initiated a medicinal chemistry campaign focused on multiparameter optimization to improve the preclinical PK profile. A key strategy involved mitigating P-gp efflux through halogen substitution on the central ring.[5][6] This effort successfully led to the design and synthesis of CCT361814 (NXP800), a fluorobisamide with a superior PK profile, which demonstrated tumor regression in xenograft models and progressed into a Phase 1 clinical trial.[5][6]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [discovery and development of CCT251236].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606551#discovery-and-development-of-cct251236]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com